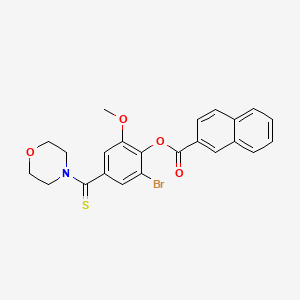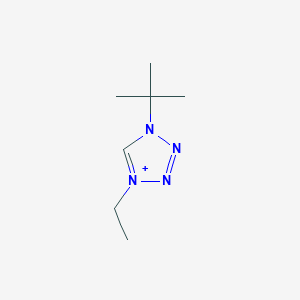
4-tert-butyl-1-ethyl-1H-tetrazol-4-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-butyl-1-ethyl-1H-tetrazol-4-ium is a tetrazole derivative, a class of compounds known for their unique chemical properties and applications in various fields. Tetrazoles are heterocyclic compounds containing a five-membered ring with four nitrogen atoms and one carbon atom. The presence of the tert-butyl and ethyl groups in this compound enhances its stability and reactivity, making it a valuable compound in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tetrazole derivatives, including 4-tert-butyl-1-ethyl-1H-tetrazol-4-ium, typically involves the reaction of nitriles with sodium azide. This reaction can be catalyzed by various metal salts, such as zinc chloride, in solvents like isopropanol or n-propanol . The reaction proceeds under mild conditions, often at room temperature or slightly elevated temperatures, and yields high-purity tetrazole derivatives.
Industrial Production Methods
Industrial production of tetrazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Microwave-assisted synthesis is another method used to accelerate the reaction and improve the overall yield .
Análisis De Reacciones Químicas
Types of Reactions
4-tert-butyl-1-ethyl-1H-tetrazol-4-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the tetrazole ring into other nitrogen-containing heterocycles.
Substitution: The tert-butyl and ethyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions typically occur under mild to moderate conditions, such as room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while reduction can produce amines or other nitrogen-containing heterocycles .
Aplicaciones Científicas De Investigación
4-tert-butyl-1-ethyl-1H-tetrazol-4-ium has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 4-tert-butyl-1-ethyl-1H-tetrazol-4-ium involves its interaction with various molecular targets and pathways. The tetrazole ring can mimic carboxylic acid functional groups, allowing it to bind to specific enzymes and receptors. This binding can modulate the activity of these targets, leading to various biological effects . The compound’s stability and resistance to metabolic degradation make it a valuable tool in drug development and other applications .
Comparación Con Compuestos Similares
Similar Compounds
1H-Tetrazole: A simpler tetrazole derivative with similar chemical properties but lacking the tert-butyl and ethyl groups.
5-Substituted Tetrazoles: Compounds with various substituents at the 5-position of the tetrazole ring, offering different reactivity and applications.
Uniqueness
4-tert-butyl-1-ethyl-1H-tetrazol-4-ium stands out due to its unique combination of tert-butyl and ethyl groups, which enhance its stability and reactivity. This makes it particularly valuable in applications requiring robust and versatile compounds .
Propiedades
Fórmula molecular |
C7H15N4+ |
|---|---|
Peso molecular |
155.22 g/mol |
Nombre IUPAC |
1-tert-butyl-4-ethyltetrazol-4-ium |
InChI |
InChI=1S/C7H15N4/c1-5-10-6-11(9-8-10)7(2,3)4/h6H,5H2,1-4H3/q+1 |
Clave InChI |
BBMMLYNHMFGLCB-UHFFFAOYSA-N |
SMILES canónico |
CC[N+]1=CN(N=N1)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(2-aminocyclohexyl)carbamothioyl]amino}-N-(diphenylmethyl)-N,3,3-trimethylbutanamide](/img/structure/B12500298.png)
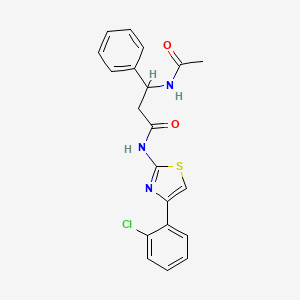
![[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 1H-indole-3-carboxylate](/img/structure/B12500308.png)
![Ethyl 3-{[(5-bromofuran-2-yl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12500310.png)
![1-{2-[(2-Chlorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12500322.png)
![5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),13-pentaene-15-thione](/img/structure/B12500325.png)
![N,N'-{oxybis[ethane-2,1-diyloxy(5-chlorobenzene-2,1-diyl)]}bis(4-methylbenzenesulfonamide)](/img/structure/B12500327.png)
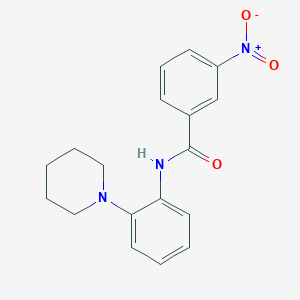
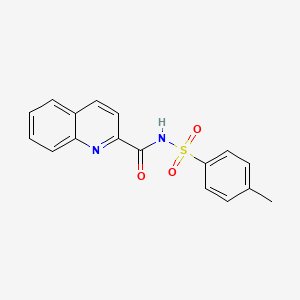

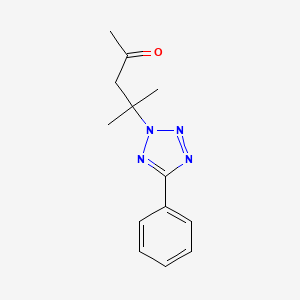
![Propyl 5-{[(4-ethoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12500361.png)
